molecular formula C19H30N2O2 B13920032 Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate

Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate

Cat. No.: B13920032
M. Wt: 318.5 g/mol
InChI Key: BBSFPFJQSCIPJM-IAGOWNOFSA-N
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Description

Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid This particular compound is known for its unique structural features, which include a tert-butyl group, a benzyl group, and a piperidyl moiety

Preparation Methods

The synthesis of Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction cascades, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-1-benzyl-4-ethylpiperidin-3-yl]carbamate

InChI

InChI=1S/C19H30N2O2/c1-5-16-11-12-21(13-15-9-7-6-8-10-15)14-17(16)20-18(22)23-19(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,20,22)/t16-,17-/m1/s1

InChI Key

BBSFPFJQSCIPJM-IAGOWNOFSA-N

Isomeric SMILES

CC[C@@H]1CCN(C[C@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2

Canonical SMILES

CCC1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2

Origin of Product

United States

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